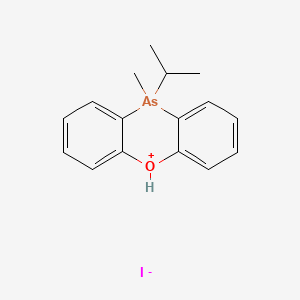
4H-Thiopyran-4-one, 3,5-dimethyl-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Thiopyran-4-one, 3,5-dimethyl-, 1,1-dioxide is a sulfur-containing heterocyclic compound It is a derivative of thiopyran, characterized by the presence of two methyl groups at the 3 and 5 positions and a dioxide group at the 1,1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Thiopyran-4-one, 3,5-dimethyl-, 1,1-dioxide typically involves the oxidation of 3,5-dimethyl-4H-thiopyran-4-one. One common method is the use of hydrogen peroxide in the presence of acetic acid as an oxidizing agent. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the dioxide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
4H-Thiopyran-4-one, 3,5-dimethyl-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide group back to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiopyran derivatives depending on the nucleophile used.
Scientific Research Applications
4H-Thiopyran-4-one, 3,5-dimethyl-, 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as photosensitive semiconductors and electrochromic materials
Mechanism of Action
The mechanism of action of 4H-Thiopyran-4-one, 3,5-dimethyl-, 1,1-dioxide involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to potential therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4H-Thiopyran-4-one: The parent compound without the methyl and dioxide groups.
3,5-Dimethyl-4H-thiopyran-4-one: Lacks the dioxide group.
4H-Thiopyran-4-one, 1,1-dioxide: Lacks the methyl groups.
Uniqueness
4H-Thiopyran-4-one, 3,5-dimethyl-, 1,1-dioxide is unique due to the presence of both methyl groups and the dioxide group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
CAS No. |
61170-13-6 |
|---|---|
Molecular Formula |
C7H8O3S |
Molecular Weight |
172.20 g/mol |
IUPAC Name |
3,5-dimethyl-1,1-dioxothiopyran-4-one |
InChI |
InChI=1S/C7H8O3S/c1-5-3-11(9,10)4-6(2)7(5)8/h3-4H,1-2H3 |
InChI Key |
RXLOTVFFCYYEPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CS(=O)(=O)C=C(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3,5-Bis(trifluoromethyl)phenyl]-3-(3-chlorophenyl)prop-2-enamide](/img/structure/B14583278.png)

![(2aR,7bR)-2-phenyl-3,7b-dihydro-2aH-indeno[1,2-b]azete](/img/structure/B14583289.png)


![2-(4-Methylphenyl)-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14583318.png)


![N-[2-(2,4,5-Trimethoxyphenyl)ethyl]benzamide](/img/structure/B14583337.png)

![1-[4-(Diphenylphosphorothioyl)phenyl]piperidine](/img/structure/B14583356.png)
![Methyl 5-[2-(naphthalen-2-yl)ethenyl]thiophene-2-carboxylate](/img/structure/B14583359.png)
![Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl-](/img/structure/B14583365.png)
